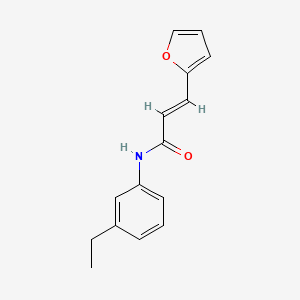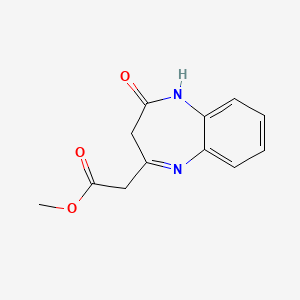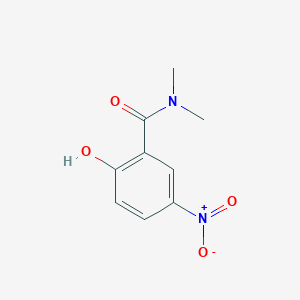![molecular formula C15H12N4O4 B5708196 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent and selective inhibitor of the protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, which leads to the inhibition of downstream signaling pathways. The inhibition of these pathways can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine depend on the specific protein kinase that it inhibits. Inhibition of AKT has been linked to the regulation of cell survival and proliferation. Inhibition of CDK has been linked to the regulation of the cell cycle. Inhibition of GSK3β has been linked to the regulation of glycogen metabolism and cell survival. These effects have been observed in various cell types, including cancer cells and normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in lab experiments include its high potency and selectivity for specific protein kinases. This compound can be used to study the function of specific protein kinases in vitro and in vivo. The limitations of using this compound include its potential toxicity and the need for optimization of the concentration and exposure time for each specific experiment.
Direcciones Futuras
The future directions for the use of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine in scientific research include its potential use in the development of new cancer therapies. The inhibition of specific protein kinases has been linked to the regulation of various cellular processes that are dysregulated in cancer cells. The development of specific inhibitors for these protein kinases could lead to the development of new cancer therapies. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects that enhance the efficacy of cancer therapies. Further research is needed to optimize the use of this compound in cancer therapy and to identify new targets for inhibition.
Métodos De Síntesis
The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine involves the reaction of 6-nitro-1,3-benzodioxole with 1H-indazole-6-amine in the presence of a suitable catalyst. This reaction produces the desired compound in good yield and high purity. The synthesis of this compound has been reported in various research articles, and the method has been optimized to obtain the best results.
Aplicaciones Científicas De Investigación
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine has been extensively used in scientific research to study the role of protein kinases in various cellular processes. This compound has been used as a tool to investigate the function of specific protein kinases in vitro and in vivo. It has been shown to inhibit the activity of several protein kinases, including AKT, CDK, and GSK3β. The inhibition of these protein kinases has been linked to the regulation of cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-19(21)13-5-15-14(22-8-23-15)3-10(13)6-16-11-2-1-9-7-17-18-12(9)4-11/h1-5,7,16H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKZOVQSYGTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=CC4=C(C=C3)C=NN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5460543 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)


![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)





![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)